4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene serves as a crucial intermediate in synthesizing various non-peptide CCR5 antagonists. These antagonists are molecules designed to block the CCR5 receptor, a protein on the surface of certain immune cells that HIV-1 uses to enter and infect these cells. [, , , , , ]
4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene readily undergoes an elimination reaction with various piperidine derivatives to yield novel non-peptide CCR5 antagonists. The bromomethyl group facilitates this reaction, leading to the formation of a new carbon-nitrogen bond and the release of hydrogen bromide. [, , , , , ]
The synthesized CCR5 antagonists using 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene are designed to bind to the CCR5 receptor on the surface of immune cells, blocking the interaction between the receptor and HIV-1. This prevents the virus from entering and infecting the cells. [, , , , , ]
One specific antagonist, N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide, has shown promising activity in vitro with a hemi-inhibitory concentration (IC50) of (5.35 ± 0.3) nmol/L in a GTPγS assay. []
The primary application of the CCR5 antagonists synthesized using 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene is their potential as therapeutic agents for preventing HIV-1 infection. By blocking the CCR5 receptor, these antagonists could impede the virus's ability to enter target cells and establish infection. [, , , , , ]
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4